

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide

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Compound of Interest

Compound Name: *4-Bromo-1H-indole-7-carboxamide*

Cat. No.: B597643

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CAS Number: 1211596-82-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1H-indole-7-carboxamide**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates available chemical data, plausible synthetic methodologies, and the inferred biological rationale for its potential therapeutic applications.

Chemical and Physical Properties

4-Bromo-1H-indole-7-carboxamide is a substituted indole derivative. While extensive experimental data on its physical properties are not widely published, the following information has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂ O	ChemScene, Sigma-Aldrich[1][2]
Molecular Weight	239.07 g/mol	ChemScene, Sigma-Aldrich[1][2]
Appearance	White to off-white solid	ChemScene[1]
Purity	≥98.78% (by HPLC)	ChemScene[1]
Storage Temperature	2-8°C	ChemicalBook, ChemScene[1][3]
CAS Number	1211596-82-5	ChemScene, Sigma-Aldrich[1][2]

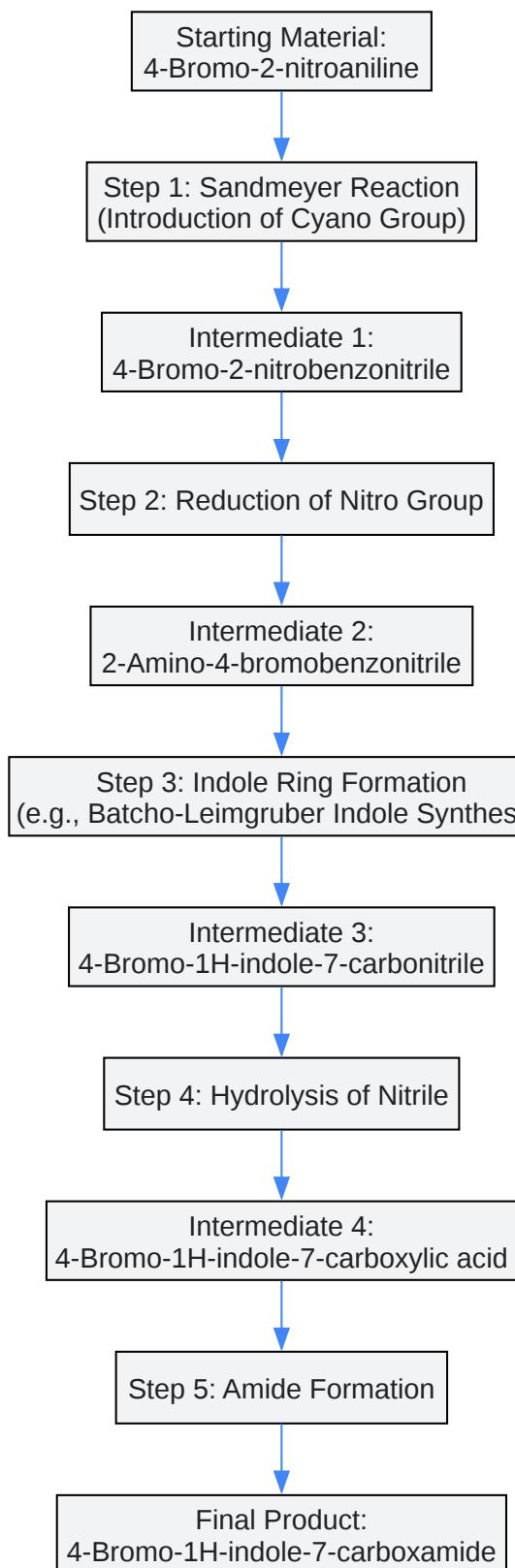
Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **4-Bromo-1H-indole-7-carboxamide** is not readily available in the public domain, a plausible and detailed synthetic route can be inferred from patent literature detailing the synthesis of structurally analogous compounds, such as 4-bromo-3-methyl-1H-indole-7-carboxamide.[[4](#)] The following protocol is an adapted, hypothetical procedure for the synthesis of the title compound.

Hypothetical Synthesis via a Multi-step Pathway:

This proposed synthesis starts from a commercially available substituted aniline and proceeds through several steps to yield the final product.

Experimental Workflow for Hypothetical Synthesis



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Caption: Hypothetical multi-step synthesis of **4-Bromo-1H-indole-7-carboxamide**.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

A plausible precursor to the target compound is 4-Bromo-1H-indole-7-carboxylic acid (CAS 1211594-25-0).^[5] This intermediate could be synthesized via various indole synthetic methods.

Step 2: Amide Formation

- To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent such as Hydroxybenzotriazole (HOBr) (1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a source of ammonia, such as ammonium chloride (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Bromo-1H-indole-7-carboxamide**.

Alternative Synthetic Approach: Larock Indole Synthesis

The Larock indole synthesis offers a convergent and versatile method for preparing substituted indoles.^[1] This approach would involve the palladium-catalyzed reaction of 3-amino-2-iodobenzamide with a suitable alkyne. The choice of alkyne would determine the substituents at the 2- and 3-positions of the indole ring. For the synthesis of **4-Bromo-1H-indole-7-**

carboxamide, a modified starting material or a subsequent functionalization step would be necessary.

Biological Activity and Mechanism of Action

While there is no direct, published biological data for **4-Bromo-1H-indole-7-carboxamide**, strong evidence from patent literature suggests that indole carboxamide derivatives are potent inhibitors of Bruton's tyrosine kinase (Btk).[4]

Bruton's Tyrosine Kinase (Btk) Inhibition:

Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and activation. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4]

Inhibitors of Btk can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. This makes Btk an attractive therapeutic target for the treatment of:

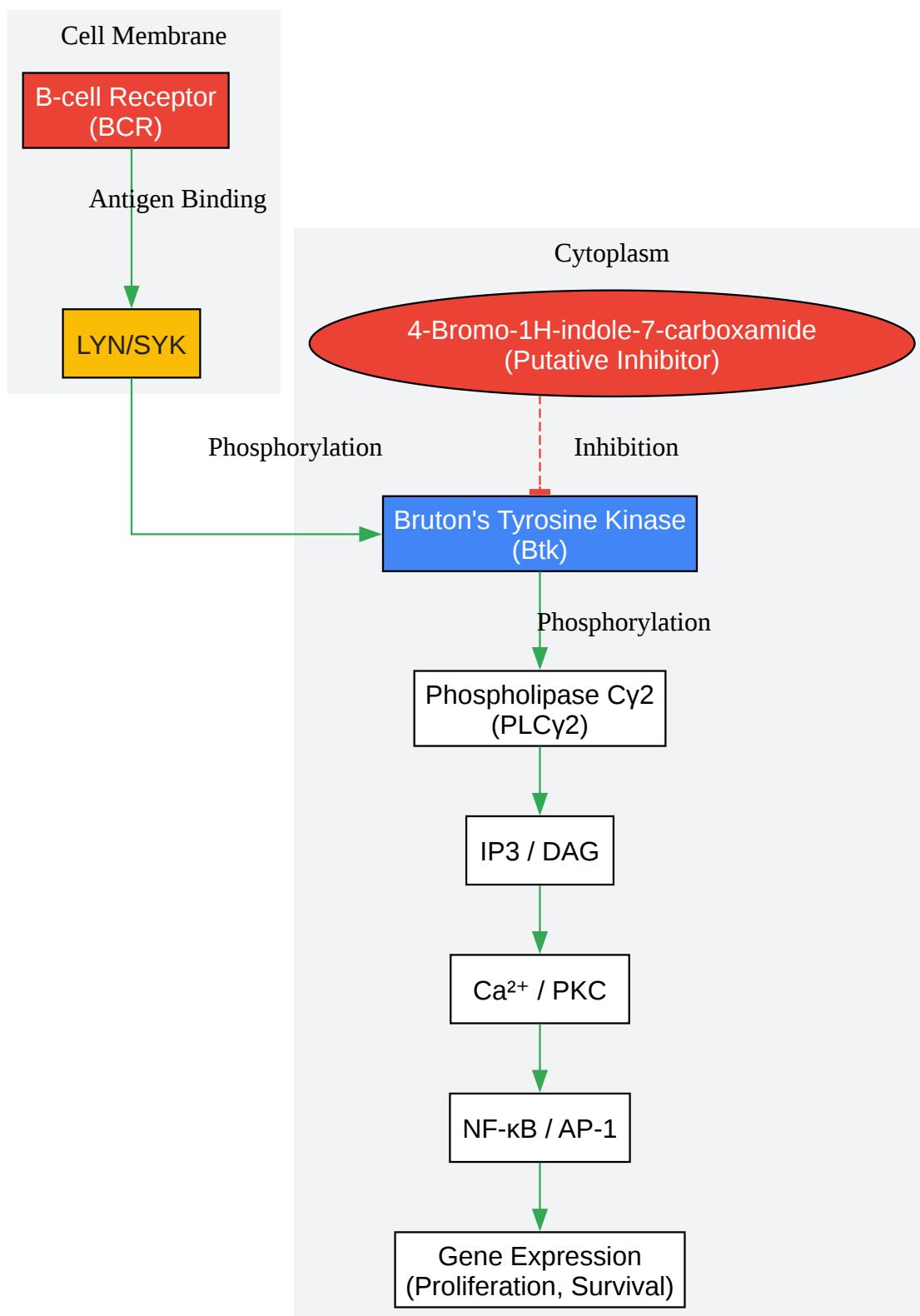
- Proliferative diseases: such as B-cell lymphomas and leukemias.[4]
- Autoimmune and inflammatory diseases: where B-cells play a pathogenic role.[4]

The indole carboxamide scaffold is a key pharmacophore in several known Btk inhibitors. The carboxamide group often forms critical hydrogen bonding interactions with the hinge region of the kinase domain.

Signaling Pathway:

The following diagram illustrates the B-cell receptor signaling pathway and the role of Btk.

B-cell Receptor Signaling Pathway and Btk Inhibition



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Caption: The B-cell receptor signaling cascade and the putative inhibitory action of **4-Bromo-1H-indole-7-carboxamide** on Btk.

Conclusion

4-Bromo-1H-indole-7-carboxamide is a valuable chemical entity with strong potential as a Bruton's tyrosine kinase inhibitor. While specific biological data for this compound is not yet in the public domain, the information available for structurally related indole carboxamides provides a solid foundation for its further investigation in drug discovery programs targeting cancers and autoimmune diseases. The synthetic routes outlined in this guide offer plausible methods for its preparation, enabling further research into its chemical and biological properties. As with any investigational compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

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